molecular formula C9H7BrN2 B1602045 7-Bromoquinolin-8-amine CAS No. 85656-65-1

7-Bromoquinolin-8-amine

Cat. No. B1602045
CAS RN: 85656-65-1
M. Wt: 223.07 g/mol
InChI Key: RRXBTAPQBGUKPL-UHFFFAOYSA-N
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Description

“7-Bromoquinolin-8-amine” is a chemical compound with the CAS Number: 85656-65-1 and a linear formula of C9H7BrN2 . It has a molecular weight of 223.07 .


Synthesis Analysis

The synthesis of quinoline derivatives, such as “7-Bromoquinolin-8-amine”, often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The InChI code for “7-Bromoquinolin-8-amine” is 1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2 . This indicates the presence of a bromine atom at the 7th position of the quinoline ring.


Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

“7-Bromoquinolin-8-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Photochemical Activation for Cellular Studies

The use of 7-Bromoquinolin-8-amine derivatives in photochemical activation has been explored for applications in studying cell physiology. These derivatives can be linked to photoremovable protecting groups to create photoactivatable forms of tertiary amines, facilitating the controlled release of bioactive molecules in cellular environments. Such mechanisms enable the study of gene editing and cellular signaling pathways with high temporal precision (Asad et al., 2017).

Synthesis of Cytotoxic Compounds

Compounds derived from 7-Bromoquinolin-8-amine have been synthesized for potential use as cytotoxic agents against various cancer cell lines. New methodologies involving the intramolecular Heck reaction under aerobic conditions have facilitated the creation of fused N-heterocycles that exhibit cytotoxic properties. These synthetic approaches provide direct access to novel structures with potential therapeutic value (Adepu et al., 2014).

Catalytic Arylation and Alkylation

The catalytic potential of 7-Bromoquinolin-8-amine derivatives has been investigated in the arylation and alkylation of sp2 and sp3 C-H bonds. This research demonstrates the utility of such compounds in facilitating direct functionalization reactions, which are crucial for the efficient synthesis of complex organic molecules. The findings highlight the versatility of these derivatives in organic synthesis, enabling the construction of a wide variety of chemical structures with high precision (Nadres et al., 2013).

Acid Catalyzed C–C and C–S Bond Formation

7-Bromoquinolin-8-amine has also found application in acid-catalyzed reactions for the formation of carbon-carbon and carbon-sulfur bonds. These reactions exploit the excited state proton transfer capabilities of derivatives, enabling the synthesis of benzyl sulfides and polycyclic amines. Such methodologies contribute to the development of new synthetic routes for the preparation of complex organic molecules (Strada et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Quinoline derivatives, such as “7-Bromoquinolin-8-amine”, have been the focus of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with many articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research may continue to explore the synthesis and potential applications of “7-Bromoquinolin-8-amine” and related compounds.

properties

IUPAC Name

7-bromoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXBTAPQBGUKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511355
Record name 7-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoquinolin-8-amine

CAS RN

85656-65-1
Record name 7-Bromo-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85656-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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